molecular formula C21H24F3N3O4 B14803278 7-[3-[(Cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid

7-[3-[(Cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid

Cat. No.: B14803278
M. Wt: 439.4 g/mol
InChI Key: ZFIOCUITTUUVPV-UHFFFAOYSA-N
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Description

7-[3-[(Cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple fluorine atoms, a cyclopropylamino group, and a quinoline core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-[(Cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid involves several steps. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction.

    Introduction of the Fluorine Atoms: Fluorine atoms are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

    Attachment of the Cyclopropylamino Group: The cyclopropylamino group is attached through a nucleophilic substitution reaction.

    Formation of the Quinoline Core: The quinoline core is synthesized through a series of condensation reactions.

    Final Assembly: The final step involves the coupling of the various fragments to form the target compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-[3-[(Cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 7-[3-[(Cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions.

Medicine

The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 7-[3-[(Cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinoline core.

    Levofloxacin: Another fluoroquinolone with a similar structure but different substituents.

    Moxifloxacin: A fluoroquinolone with a methoxy group at a different position.

Uniqueness

7-[3-[(Cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid is unique due to its specific combination of functional groups. The presence of the cyclopropylamino group and multiple fluorine atoms distinguishes it from other similar compounds, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C21H24F3N3O4

Molecular Weight

439.4 g/mol

IUPAC Name

7-[3-[(cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C21H24F3N3O4/c1-31-20-17-13(19(28)14(21(29)30)9-26(17)5-4-22)6-15(23)18(20)27-8-11(16(24)10-27)7-25-12-2-3-12/h6,9,11-12,16,25H,2-5,7-8,10H2,1H3,(H,29,30)

InChI Key

ZFIOCUITTUUVPV-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1N3CC(C(C3)F)CNC4CC4)F)C(=O)C(=CN2CCF)C(=O)O

Origin of Product

United States

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